molecular formula C8H16N2O2 B1475159 2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1565311-70-7

2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B1475159
CAS No.: 1565311-70-7
M. Wt: 172.22 g/mol
InChI Key: NRIIXBLANGGRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents . The hydroxymethyl group may also participate in hydrogen bonding, further affecting the compound’s interaction with biomolecules.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, compounds containing pyrrolidine rings have been reported to modulate the activity of specific signaling pathways, potentially leading to changes in gene expression and metabolic flux . The hydroxymethyl group may also play a role in these effects by facilitating interactions with cellular receptors and enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its pyrrolidine ring and hydroxymethyl group. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways . The stereochemistry of the pyrrolidine ring is particularly important, as different stereoisomers can exhibit distinct binding modes and biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the pyrrolidine ring can undergo pseudorotation, which may affect the compound’s stability and interactions with biomolecules . Additionally, the hydroxymethyl group may be susceptible to oxidation or other chemical modifications, further impacting the compound’s activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of metabolic processes . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes that interact with its pyrrolidine ring and hydroxymethyl group. These interactions can lead to the formation of various metabolites, which may have distinct biological activities . The compound’s effects on metabolic flux and metabolite levels are also important considerations in understanding its overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The pyrrolidine ring and hydroxymethyl group can facilitate the compound’s uptake and localization within specific cellular compartments . These interactions may also affect the compound’s accumulation and distribution, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function . The pyrrolidine ring and hydroxymethyl group play crucial roles in these localization processes, influencing the compound’s activity and function within different cellular environments.

Properties

IUPAC Name

2-amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-6(9)8(12)10-3-2-7(4-10)5-11/h6-7,11H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIIXBLANGGRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 2
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.